Rhubafuran
CAS No.: 82461-14-1
Cat. No.: VC3710231
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82461-14-1 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 2,4-dimethyl-4-phenyloxolane |
| Standard InChI | InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
| Standard InChI Key | GPMLJOOQCIHFET-UHFFFAOYSA-N |
| SMILES | CC1CC(CO1)(C)C2=CC=CC=C2 |
| Canonical SMILES | CC1CC(CO1)(C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Rhubafuran, known chemically as 2,4-dimethyl-4-phenyltetrahydrofuran or 2,4-dimethyl-4-phenyloxolane, is identified by the CAS registry number 82461-14-1. The compound belongs to the oxolane (tetrahydrofuran) class of cyclic ethers, characterized by a five-membered ring containing four carbon atoms and one oxygen atom .
Molecular Structure
The molecular structure of Rhubafuran features a phenyl group and two methyl groups attached to the tetrahydrofuran ring, giving it unique physicochemical and olfactory properties. The compound's structural details include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O |
| SMILES Notation | CC1CC(CO1)(C)C2=CC=CC=C2 |
| InChI | InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
| InChIKey | GPMLJOOQCIHFET-UHFFFAOYSA-N |
The compound's structure includes a phenyl ring attached to the 4-position of the tetrahydrofuran scaffold, along with methyl groups at positions 2 and 4, contributing to its distinctive three-dimensional arrangement .
Physical Properties
Rhubafuran is characterized by several key physical properties that influence its behavior and applications:
| Physical Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Predicted Mass Spectrometry (m/z) [M+H]⁺ | 177.12740 |
| Predicted Collision Cross Section [M+H]⁺ | 138.7 Ų |
| Predicted Collision Cross Section [M+Na]⁺ | 151.7 Ų |
These physical properties play crucial roles in the compound's detection, analysis, and behavior in various applications .
| Hazard Type | Classification |
|---|---|
| Physical Hazards | Not classified |
| Health Hazards | Category 5 (Acute toxicity, oral) |
| Environmental Hazards | Not classified |
| Signal Word | Warning |
| Hazard Statement | May be harmful if swallowed |
This classification guides the handling, storage, and application of Rhubafuran in industrial and laboratory settings .
Biodegradability and Environmental Impact
Environmental safety is an essential consideration for chemical compounds used in consumer products. Rhubafuran has been subjected to biodegradability testing to assess its environmental persistence.
Biodegradation Studies
The Research Institute for Fragrance Materials (RIFM) conducted a Ready Biodegradability Test for Rhubafuran, providing important insights into the compound's environmental fate. This study helps determine whether Rhubafuran can be broken down by naturally occurring microorganisms, reducing its potential environmental impact .
Industrial Applications and Usage
Rhubafuran has found significant applications in the fragrance industry due to its distinctive olfactory profile.
Fragrance Applications
Rhubafuran serves as a concentrated aromatic ingredient in fragrance compositions. It is characterized by:
-
A distinctive olfactory profile with notes reminiscent of rhubarb and eucalyptus
-
Usage in fragrance compounds according to legal and International Fragrance Association (IFRA) guidelines
-
Applications in various consumer products including perfumes, cosmetics, and household items
The compound's unique scent profile makes it valuable for creating distinctive fragrance compositions with fruity, green, and slightly woody characteristics.
Chemical Reactions and Behavior
The chemical behavior of Rhubafuran is determined by its structure, particularly the tetrahydrofuran ring and the phenyl substituent.
Oxidation and Reduction
As a cyclic ether, Rhubafuran can undergo oxidation reactions involving the addition of oxygen or removal of hydrogen. The compound may also participate in reduction reactions, where hydrogen is added or oxygen is removed. These reactions can be facilitated by appropriate oxidizing or reducing agents .
Substitution Reactions
The structure of Rhubafuran allows for substitution reactions, where atoms or groups of atoms are replaced with others. Such reactions may involve the phenyl ring or the tetrahydrofuran moiety, depending on the reagents and conditions employed .
Synthesis and Production Methods
The production of Rhubafuran involves specialized synthetic methods to ensure high purity and yield.
Enzymatic Catalysis
One notable method for synthesizing Rhubafuran involves enzymatic catalysis, particularly for preparing enantiomerically enriched isomers. This approach offers advantages in terms of stereoselectivity and environmental sustainability compared to traditional chemical synthesis methods .
Comparison with Similar Compounds
Rhubafuran belongs to a family of fragrance compounds with related structures and olfactory properties.
Related Fragrance Compounds
When compared to similar compounds, Rhubafuran shows distinctive characteristics:
| Compound | Olfactory Profile |
|---|---|
| Rhubafuran | Tangy rhubarb character with green eucalyptus notes |
| Rhubaflor | Floral and linalool-like scent |
| Rhubofix | Grapefruit-like with slight oxane notes |
These compounds, while sharing some structural similarities, exhibit different olfactory profiles that make them valuable for different fragrance applications .
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